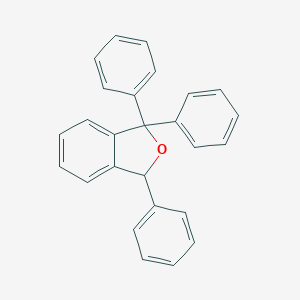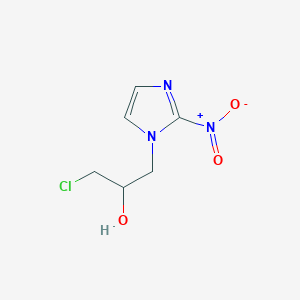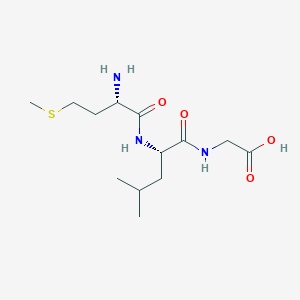
Glycine, N-(N-L-methionyl-L-leucyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(N-L-methionyl-L-leucyl)-, commonly known as methionyl-leucyl-glycine (MLG), is a tripeptide that has been extensively researched for its biochemical and physiological effects. MLG is synthesized through a complex process that involves the use of enzymes and various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Glycine, N-(N-L-methionyl-L-leucyl)-, and its related peptides have been synthesized and evaluated for various biological activities. A study by Kraus and Attardo (1992) explored the synthesis of small molecular weight peptides related to the chemotactic peptide N-α-formyl-methionyl-leucyl-phenylalanine, testing their ability to induce lysosomal enzyme release and antagonize superoxide generation, suggesting potential applications in anti-inflammatory drugs (Kraus & Attardo, 1992).
Spectroscopy and Structural Analysis
Beecham and Ham (1968) conducted proton magnetic resonance spectra studies on peptides of L-leucine and glycine, providing insights into the structural characteristics and interactions of these peptides (Beecham & Ham, 1968). Koleva, Kolev, and Todorov (2007) also performed structural and spectroscopic analysis of the dipeptide l-methionyl-glycine and its hydrochloride, contributing to our understanding of the compound's conformational behavior and spectroscopic properties (Koleva, Kolev, & Todorov, 2007).
Biochemical Functions and Mechanisms
The role of glycine, N-(N-L-methionyl-L-leucyl)- in biochemical processes is highlighted in studies like that of Ogawa and Fujioka (1982), who purified glycine N-methyltransferase from rat liver and explored its properties, indicating its significance in biochemical pathways (Ogawa & Fujioka, 1982). Additionally, Soriano et al. (2006) examined the catalysis in glycine N-methyltransferase, providing insights into the enzyme's catalytic power and reaction mechanisms (Soriano et al., 2006).
Metabolism and Nutritional Aspects
Research by Matthews et al. (1981) on glycine nitrogen metabolism in humans offers valuable insights into the metabolic pathways involving glycine and its conversion into other amino acids (Matthews, Conway, Young, & Bier, 1981). Wu et al. (2004) discuss the implications of glutathione metabolism, involving glycine, for health, highlighting its crucial role in antioxidant defense and nutrient metabolism (Wu, Fang, Yang, Lupton, & Turner, 2004).
Eigenschaften
CAS-Nummer |
14486-11-4 |
|---|---|
Produktname |
Glycine, N-(N-L-methionyl-L-leucyl)- |
Molekularformel |
C13H25N3O4S |
Molekulargewicht |
319.42 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H25N3O4S/c1-8(2)6-10(13(20)15-7-11(17)18)16-12(19)9(14)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H,15,20)(H,16,19)(H,17,18)/t9-,10-/m0/s1 |
InChI-Schlüssel |
HZVXPUHLTZRQEL-UWVGGRQHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)[O-])NC(=O)[C@H](CCSC)[NH3+] |
SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCSC)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)[O-])NC(=O)C(CCSC)[NH3+] |
Sequenz |
MLG |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



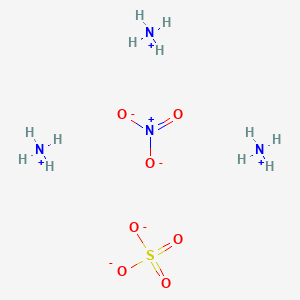



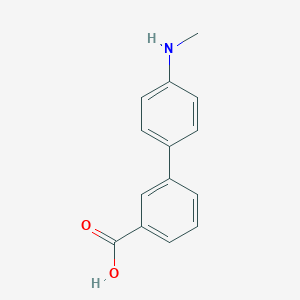



![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
